molecular formula C14H19BClFO3 B6301333 3-Chloro-2-ethoxy-5-fluorophenylboronicacid pinacol ester CAS No. 2121511-33-7

3-Chloro-2-ethoxy-5-fluorophenylboronicacid pinacol ester

Cat. No.: B6301333
CAS No.: 2121511-33-7
M. Wt: 300.56 g/mol
InChI Key: PCUPVYHNQKXBJC-UHFFFAOYSA-N
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Description

Based on positional isomerism and substituent effects observed in similar compounds (e.g., ), the target molecule likely exhibits the following characteristics:

  • Molecular formula: Estimated as C₁₄H₁₉BClFO₃ (assuming ethoxy at position 2, chloro at 3, and fluoro at 5).
  • Key features: The ethoxy group at position 2 introduces steric bulk and electron-donating effects, while the chloro and fluoro substituents at positions 3 and 5 provide electron-withdrawing properties. These features influence reactivity in cross-coupling reactions and stability .

Properties

IUPAC Name

2-(3-chloro-2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClFO3/c1-6-18-12-10(7-9(17)8-11(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUPVYHNQKXBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethoxy-5-fluorophenylboronicacid pinacol ester typically involves the reaction of 3-chloro-2-ethoxy-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethoxy-5-fluorophenylboronicacid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Palladium Catalyst: Palladium acetate or palladium chloride

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Toluene, ethanol, or water

    Temperature: 50-100°C

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds

    Oxidation: Formation of phenols

    Substitution: Formation of substituted phenylboronic esters

Scientific Research Applications

3-Chloro-2-ethoxy-5-fluorophenylboronicacid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a tool for probing biological pathways.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-5-fluorophenylboronicacid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, which is a key step in the synthesis of biaryl compounds.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Type

The table below compares the target compound (hypothetical) with structurally related phenylboronic acid pinacol esters:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Purity Key Reactivity Notes
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 3-Cl, 4-OCH₂CH₃, 5-F C₁₄H₁₉BClFO₃ 300.56 1668474-08-5 ≥97% Moderate steric hindrance at position 4
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester 3-Cl, 2-OCH₃, 5-F C₁₃H₁₇BClFO₃ 286.53 2121514-87-0 ≥97% Enhanced electron donation at position 2
5-Chloro-2,3-difluorophenylboronic acid pinacol ester 2-F, 3-F, 5-Cl C₁₂H₁₄BClF₂O₂ 274.50 2246586-13-8 N/A High electron-withdrawing effects
3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester 3-CF₃, 5-F C₁₃H₁₅BF₄O₂ 290.06 627525-87-5 N/A Strong electron-withdrawing CF₃ group

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Electron-withdrawing groups (Cl, F) enhance electrophilicity of the boronic ester, facilitating transmetallation in Pd-catalyzed reactions . For example:

    • The methoxy group in 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester (electron-donating) reduces reactivity compared to ethoxy or halide substituents .
    • 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester exhibits accelerated coupling due to the strong electron-withdrawing CF₃ group .
  • Oxidative Stability :

    • Pinacol esters with electron-withdrawing substituents (e.g., Cl, F) show faster reaction kinetics with H₂O₂, as seen in the decomposition of 4-nitrophenylboronic acid pinacol ester (). The target compound’s chloro and fluoro substituents may similarly increase susceptibility to oxidation .

Steric and Electronic Effects

  • In 4-Chloro-2-fluoro-5-(2-Methoxyethoxy)phenylboronic acid pinacol ester (), the bulky 2-methoxyethoxy group at position 5 may further reduce reactivity .
  • Electronic Modulation :

    • Fluoro substituents (position 5) enhance electrophilicity, while ethoxy (position 2) donates electrons, creating a balance that may optimize stability and reactivity .

Biological Activity

3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester (CAS No. 2121511-33-7) is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a boronic acid moiety esterified with pinacol, enhances both stability and reactivity, making it a candidate for various applications, particularly in drug development and organic synthesis.

  • Molecular Formula : C14H19BClFO3
  • Molecular Weight : 300.56 g/mol
  • Physical State : Solid
  • Purity : Typically ≥ 97%

The biological activity of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The boron atom plays a critical role in these interactions, often facilitating the inhibition of enzyme activity or modulation of receptor signaling pathways. Notably, compounds containing boron have been implicated in anticancer therapies, particularly through mechanisms such as boron neutron capture therapy (BNCT) .

Anticancer Properties

Research indicates that boronic acid derivatives can exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific substitution pattern of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester may enhance its efficacy in targeting cancer cells compared to other analogs .

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been explored as a potential inhibitor of proteasomes, which play a crucial role in protein degradation and cell cycle regulation .

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of various boronic acid derivatives on human cancer cell lines, revealing that those with similar structural features to 3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester displayed significant cytotoxicity against breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Enzyme Interaction Study : Another research focused on the interaction of this compound with proteasome inhibitors, demonstrating that it effectively inhibited the chymotrypsin-like activity of the proteasome in vitro, suggesting potential applications in treating proteasome-related diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
3-Chloro-4-fluorophenylboronic acid pinacol esterC14H20BClFSimilar chlorinated structure; used in coupling reactions.
4-Ethoxyphenylboronic acid pinacol esterC14H20BEO3Lacks chlorine; different electronic properties due to substitution pattern.
5-Fluoro-2-methoxyphenylboronic acid pinacol esterC14H20BFO3Different substitution pattern affecting reactivity; used in diverse organic syntheses.

The unique substitution pattern of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester imparts distinct electronic and steric properties that enhance its effectiveness for selective Suzuki-Miyaura coupling reactions, allowing for precise synthesis of complex organic molecules compared to its analogs .

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